
5-Bromo-1,3,4-thiadiazole-2-carboxamide
Overview
Description
5-Bromo-1,3,4-thiadiazole-2-carboxamide is a compound with the CAS Number: 1030613-09-2. It has a molecular weight of 208.04 . This compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) .Chemical Reactions Analysis
Thiadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The introduction of thiazole-2-carboxamide (C3) as the 5-atom linker could obtain potent c-Met inhibitory activity .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Pharmacological Activity
The chemical synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles, including their transformation to 2-bromo derivatives, has been explored. These compounds have been shown to exhibit antihistaminic, anticholinergic, and norepinephrine-potentiating activities, demonstrating their potential in pharmacological research (Lalezari et al., 1975).
Anticancer Evaluation
Research on 5-bromo-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole and related compounds revealed notable anticancer activity, particularly against leukemic cancer cell lines. This indicates the potential of such compounds in cancer research and therapy (Noolvi et al., 2011).
Methodology Development
A methodology for obtaining derivatives of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide was developed. This method is significant for synthesizing various compounds in this chemical class, which can have broad applications in scientific research (Yarovenko et al., 2003).
Photodynamic Therapy Application
Studies on zinc phthalocyanine substituted with 5-bromo-1,3,4-thiadiazole derivatives show its potential as a photosensitizer in photodynamic therapy for cancer treatment. These properties highlight the role of 5-bromo-1,3,4-thiadiazole-2-carboxamide in developing therapeutic agents (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
The inhibitory activity of 1,3,4-thiadiazole-sulfonamides against carbonic anhydrases was investigated, showing the significance of the 5-position tail in these compounds as an inhibitory determinant. This research contributes to the design of isoform selective inhibitors, useful in various therapeutic applications (Avvaru et al., 2010).
Antimicrobial Studies
The synthesis of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, including 5-bromo derivatives, and their subsequent antimicrobial screening highlighted the potential of these compounds in developing new antimicrobial agents (Lamani et al., 2009).
Amination Reactions
Efficient amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole was reported, showcasing the versatile chemistry of 5-bromo-1,3,4-thiadiazole derivatives and their potential in synthesizing various organic compounds (Rawat & Verma, 2021).
Mechanism of Action
Target of Action
5-Bromo-1,3,4-thiadiazole-2-carboxamide is a complex compound with multiple potential targets. For instance, they have shown potency against c-Met, a protein associated with cell growth and survival .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction can lead to changes in the function of the target, potentially inhibiting or enhancing its activity.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a variety of pathways, depending on their specific targets . For example, if the compound targets c-Met, it could affect pathways related to cell growth and survival .
Pharmacokinetics
The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, which could influence their bioavailability .
Result of Action
Based on the known effects of thiadiazole derivatives, it’s possible that this compound could have a variety of effects, depending on its specific targets .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-1,3,4-thiadiazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that assists in the proper folding of other proteins . By inhibiting Hsp90, this compound can lead to the degradation of several oncoproteins, thereby exhibiting potential anticancer properties . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues, further influencing protein function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound has demonstrated potent anticancer activities, with significant inhibition of cell proliferation. Furthermore, it influences cell signaling pathways and gene expression, contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their functions. For example, its inhibition of Hsp90 leads to the degradation of oncoproteins, which are crucial for cancer cell survival . Additionally, molecular modeling studies have highlighted the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant anticancer activity without notable toxicity . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its effects on cellular metabolism are areas of active research, with studies aiming to elucidate its precise metabolic pathways and interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound’s relatively good liposolubility, attributed to the presence of the sulfur atom, facilitates its ability to cross cellular membranes . This property enhances its distribution within cells and tissues, allowing it to reach its target sites effectively .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s localization to specific compartments or organelles within the cell can influence its interactions with biomolecules and its overall biological effects. Targeting signals or post-translational modifications may direct the compound to specific subcellular locations, further modulating its activity .
properties
IUPAC Name |
5-bromo-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVUEUQCVYVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281294 | |
| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030613-09-2 | |
| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030613-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3,4-thiadiazole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


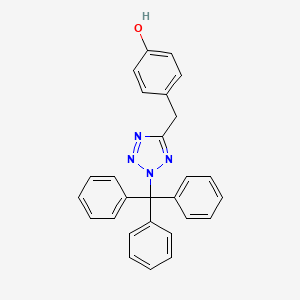
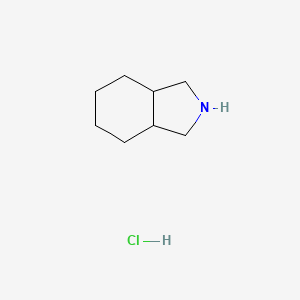
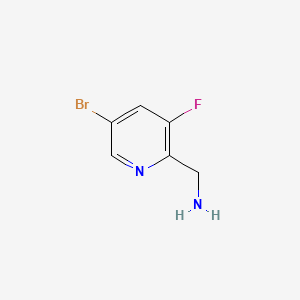
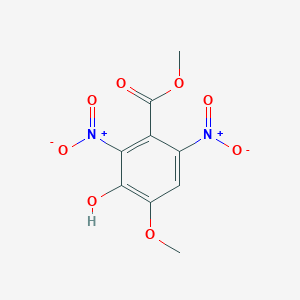
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
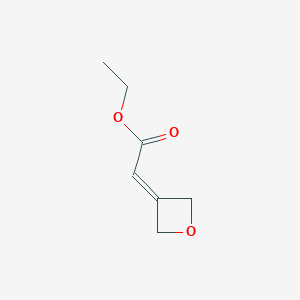
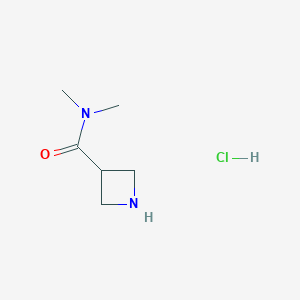
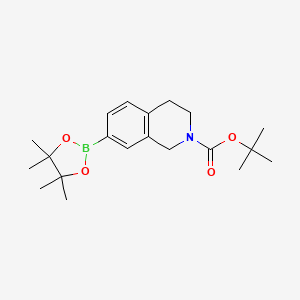

![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)
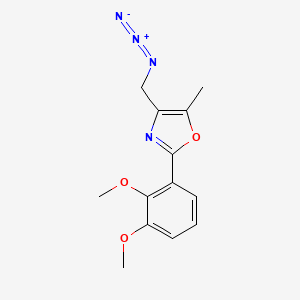
![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)
